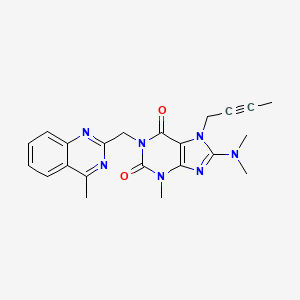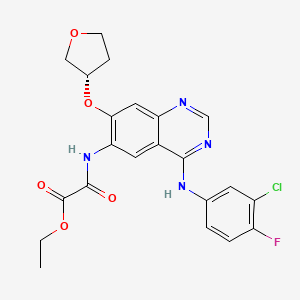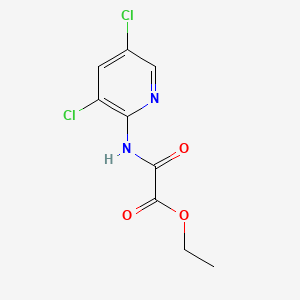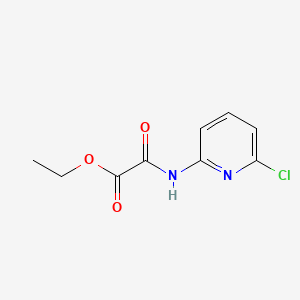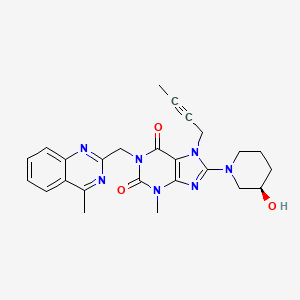
3-Deamino 3-Hydroxy Linagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deamino 3-Hydroxy Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group at the third position of the Linagliptin molecule. The modification in its structure potentially alters its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deamino 3-Hydroxy Linagliptin involves several steps, starting from the parent compound Linagliptin. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group at the third position.
Deamination: Removal of the amino group from the third position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired modifications are achieved without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents and catalysts are used in reactors to carry out the hydroxylation and deamination steps.
Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Deamino 3-Hydroxy Linagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with a ketone group at the third position.
Reduced Derivatives: Compounds with different functional groups at the third position.
Substituted Derivatives: Compounds with various substituents replacing the hydroxyl group.
Scientific Research Applications
3-Deamino 3-Hydroxy Linagliptin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the effects of structural modifications on DPP-4 inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in treating diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
3-Deamino 3-Hydroxy Linagliptin exerts its effects by inhibiting the DPP-4 enzyme, similar to Linagliptin. The inhibition of DPP-4 slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose homeostasis. The molecular targets include the active site of the DPP-4 enzyme, where the compound forms hydrogen bonds and other interactions to inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: The parent compound with an amino group at the third position.
Sitagliptin: Another DPP-4 inhibitor with a different structural framework.
Saxagliptin: A DPP-4 inhibitor with a distinct chemical structure.
Vildagliptin: A DPP-4 inhibitor with a unique xanthine-based structure.
Uniqueness
3-Deamino 3-Hydroxy Linagliptin is unique due to the absence of the amino group and the presence of a hydroxyl group at the third position. This structural modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of diabetes treatment .
Properties
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWUJQHJPWQGS-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

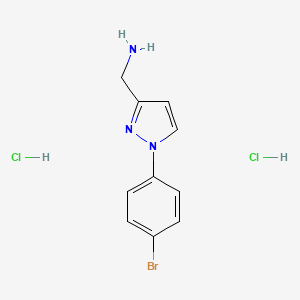
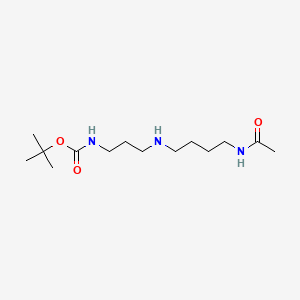
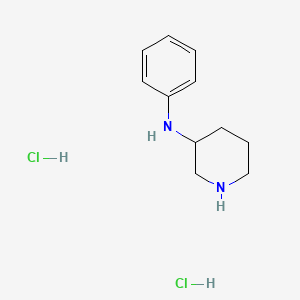
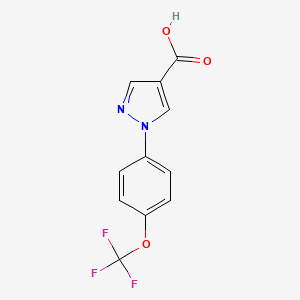
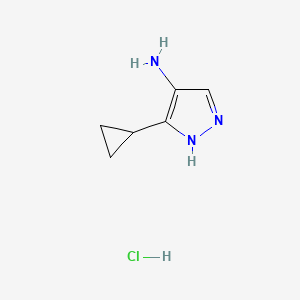
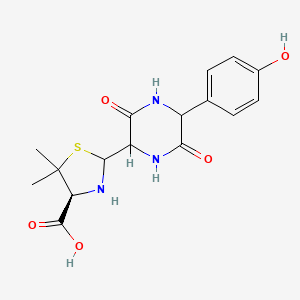
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)
![ethyl 3-[[2-[[4-(N'-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236895.png)
![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)
